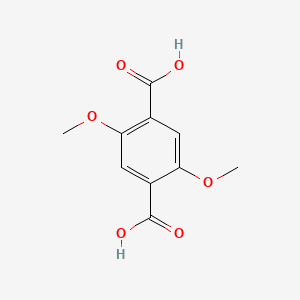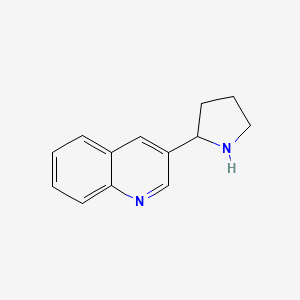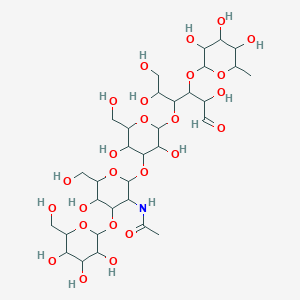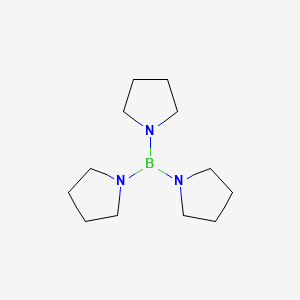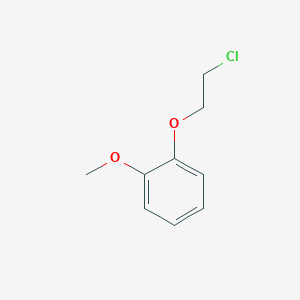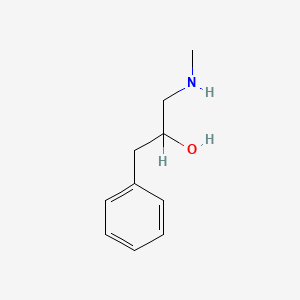
1-(甲基氨基)-3-苯基丙烷-2-醇
描述
1-(Methylamino)-3-phenylpropan-2-ol is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of a methylamino group attached to a phenylpropanol backbone
科学研究应用
1-(Methylamino)-3-phenylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a building block in the manufacture of various industrial products
作用机制
Target of Action
1-(Methylamino)-3-phenylpropan-2-ol is a prodrug of epinephrine, also known as adrenaline . It is primarily used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . The primary targets of this compound are the adrenergic receptors, specifically the alpha and beta receptors . These receptors play a crucial role in the sympathetic nervous system, mediating responses such as dilation of the pupils, increased heart rate, and bronchial relaxation .
Mode of Action
The compound interacts with its targets by mimicking the action of adrenaline. Upon administration, it is hydrolyzed into epinephrine inside the human eye . Epinephrine then binds to the adrenergic receptors, triggering a series of intracellular events. For instance, when it binds to beta-adrenergic receptors, it leads to bronchial smooth muscle relaxation, helping to relieve bronchospasm, wheezing, and dyspnea that may occur during anaphylaxis .
Biochemical Pathways
The biochemical pathways affected by 1-(Methylamino)-3-phenylpropan-2-ol are primarily those involved in the sympathetic nervous system. The binding of epinephrine to adrenergic receptors activates the cyclic AMP (cAMP) pathway, leading to various downstream effects such as increased heart rate and bronchodilation .
Pharmacokinetics
The pharmacokinetic properties of 1-(Methylamino)-3-phenylpropan-2-ol are similar to those of epinephrine. It undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor, making it vulnerable to pharmacokinetic drug interactions . Sublingual and nasal formulations of the compound are being developed, which produce rapid maximum plasma concentrations with relatively high bioavailability .
Result of Action
The molecular and cellular effects of 1-(Methylamino)-3-phenylpropan-2-ol’s action are primarily due to its conversion to epinephrine. The activation of adrenergic receptors by epinephrine leads to various physiological responses, such as dilation of the pupils, increased heart rate, and bronchial relaxation . In the context of glaucoma treatment, the activation of these receptors in the eye helps to decrease intraocular pressure .
Action Environment
The action, efficacy, and stability of 1-(Methylamino)-3-phenylpropan-2-ol can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP enzymes can affect its metabolism and hence its efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
1-(Methylamino)-3-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride. The reaction is typically carried out in an alcohol solvent at elevated temperatures (60-100°C) in a closed container. The resulting product is then subjected to catalytic hydrogenation using a Raney nickel catalyst under specific conditions (hydrogen pressure of 0.3-1.5 MPa and temperature of 25-80°C) to yield 1-(Methylamino)-3-phenylpropan-2-ol .
Industrial Production Methods
Industrial production of 1-(Methylamino)-3-phenylpropan-2-ol often follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and distillation, is also common to obtain high-purity products.
化学反应分析
Types of Reactions
1-(Methylamino)-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or alcohols.
相似化合物的比较
1-(Methylamino)-3-phenylpropan-2-ol can be compared with other similar compounds, such as:
Pseudoephedrine: Similar in structure but differs in its stereochemistry, leading to different pharmacological effects.
Phenylephrine: Another adrenergic agonist with a similar structure but primarily used as a decongestant.
属性
IUPAC Name |
1-(methylamino)-3-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-10(12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDPDTZVDBRIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978894 | |
| Record name | 1-(Methylamino)-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63009-94-9 | |
| Record name | Benzeneethanol, alpha-((methylamino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063009949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methylamino)-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methylamino)-3-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B1598687.png)
